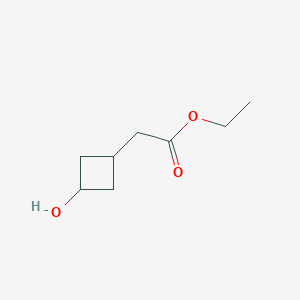

Ethyl 2-(3-hydroxycyclobutyl)acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-hydroxycyclobutyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-8(10)5-6-3-7(9)4-6/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEZUPSKZQQURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101214344 | |

| Record name | Cyclobutaneacetic acid, 3-hydroxy-, ethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408075-71-7 | |

| Record name | Cyclobutaneacetic acid, 3-hydroxy-, ethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-(3-hydroxycyclobutyl)acetate

Authored for Researchers, Scientists, and Professionals in Drug Development

Abstract

Ethyl 2-(3-hydroxycyclobutyl)acetate is a bifunctional molecule of significant interest in medicinal chemistry and drug development. It serves as a crucial building block and linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs)[1]. Its structure, incorporating a hydroxyl group for further functionalization and an ester moiety on a cyclobutyl scaffold, offers a unique combination of rigidity and synthetic versatility. This guide provides an in-depth examination of a primary synthetic pathway to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale governing methodological choices. We will explore a robust, multi-step synthesis beginning from a commercially available cyclobutane precursor, culminating in the target molecule.

Introduction: The Strategic Importance of the Cyclobutyl Moiety

The cyclobutane ring, once considered an exotic scaffold, is now recognized for its valuable properties in drug design. Its constrained, three-dimensional nature allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. This compound (CAS No. 1408075-22-8) embodies this principle, providing a synthetically accessible handle (the hydroxyl group) on a well-defined four-membered ring[1][2][3]. Its application as a linker in PROTACs highlights its utility in connecting a target-binding ligand to an E3 ubiquitin ligase ligand, facilitating the degradation of specific proteins[1]. Understanding its synthesis is therefore paramount for researchers aiming to leverage this valuable structural motif.

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis of this compound can be envisioned through a two-step process starting from ethyl 2-(3-oxocyclobutyl)acetate. This common precursor allows for a late-stage introduction of the critical hydroxyl group via a selective reduction. The precursor itself can be synthesized through various methods, but for the purpose of this guide, we will consider it a readily accessible starting material.

Our chosen strategy is as follows:

-

Step 1: Synthesis of the Precursor (Not Detailed): We begin with the commercially available or previously synthesized ethyl 2-(3-oxocyclobutyl)acetate[4].

-

Step 2: Selective Ketone Reduction: The core of our synthesis involves the reduction of the ketone in ethyl 2-(3-oxocyclobutyl)acetate to the corresponding secondary alcohol. The primary challenge and key decision point in this step is the choice of reducing agent. It must be chemoselective, reducing the ketone without affecting the ester functionality.

Core Synthesis: From Ketone to Alcohol

The transformation from a ketone to an alcohol is a fundamental reaction in organic synthesis. However, the presence of an ester group in the same molecule requires a careful selection of reagents to avoid unwanted side reactions, such as the reduction of the ester to a primary alcohol.

Rationale for Reagent Selection: Chemoselectivity

-

Strong Hydride Reagents (e.g., Lithium Aluminum Hydride, LAH): LAH is a powerful reducing agent capable of reducing both ketones and esters. Its use in this context would lead to the undesired diol product. Therefore, it is unsuitable for this transformation.

-

Mild Hydride Reagents (e.g., Sodium Borohydride, NaBH₄): Sodium borohydride is a significantly milder reducing agent than LAH. It readily reduces aldehydes and ketones at a much faster rate than it reduces esters. This difference in reactivity makes NaBH₄ an ideal candidate for the selective reduction of the cyclobutanone moiety in the presence of the ethyl acetate group. The reaction is typically performed in a protic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

This chemoselectivity is the cornerstone of this synthetic step, ensuring a high yield of the desired product with minimal purification challenges from side products.

Visualizing the Synthetic Workflow

The overall process is a straightforward, two-step sequence involving the primary reaction followed by purification.

References

An In-depth Technical Guide to the Structural Analysis of Ethyl 2-(3-hydroxycyclobutyl)acetate

Introduction

Ethyl 2-(3-hydroxycyclobutyl)acetate is a bifunctional organic molecule of significant interest in contemporary drug discovery, notably as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs represent a revolutionary therapeutic modality that co-opts the cell's natural ubiquitin-proteasome system to selectively degrade target proteins associated with disease. The precise length, rigidity, and vectoral properties of the linker are critical determinants of a PROTAC's efficacy, and cyclobutane-containing linkers like the title compound offer a unique conformational profile.

The inherent strain and non-planar, puckered "butterfly" conformation of the cyclobutane ring impart specific spatial arrangements that can be advantageous in positioning the two ends of a PROTAC for optimal ternary complex formation.[2] Therefore, unambiguous confirmation of the structure and stereochemistry of this compound is a non-negotiable prerequisite for its use in synthesizing effective therapeutics.

This guide provides a comprehensive, technically-grounded framework for the complete structural elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the causal logic behind the selection of analytical techniques and the interpretation of the resulting data.

Molecular and Physicochemical Properties

A foundational step in any analytical endeavor is the compilation of the molecule's known properties. This data provides the basis for selecting appropriate analytical conditions, such as solvent choice for NMR or ionization technique for mass spectrometry.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.20 g/mol | [1] |

| CAS Number | 1408075-22-8 | [3] |

| Appearance | Predicted: Colorless liquid or low-melting solid | N/A |

| Boiling Point | Not experimentally determined; predicted to be high | N/A |

| Solubility | Expected to be soluble in common organic solvents (CDCl₃, DMSO, MeOH, EtOAc) | N/A |

Core Analytical Workflow: An Integrated Approach

The structural confirmation of a novel or synthesized small molecule is never reliant on a single technique. Instead, it is a process of accumulating orthogonal, corroborating evidence. The workflow below illustrates a logical sequence for the analysis of this compound, ensuring maximum confidence in the final structural assignment.

Caption: Integrated workflow for the structural elucidation of this compound.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Rationale: IR spectroscopy serves as a rapid and invaluable first-pass analysis. Its primary utility is the confirmation of key functional groups. For this compound, we expect to see clear evidence of both the hydroxyl (-OH) and the ester (C=O) groups. The absence of these characteristic absorptions would immediately indicate a failure in the synthesis or a misidentification of the sample, saving significant time and resources that would otherwise be spent on more complex analyses like NMR. Attenuated Total Reflectance (ATR) is the preferred sampling technique due to its simplicity, requiring minimal sample preparation and being suitable for liquids, oils, or solids.[4][5]

Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Turn on the FTIR spectrometer and allow the source and laser to stabilize.

-

Background Scan: With the ATR crystal clean and free of any sample, perform a background scan. This is a critical self-validating step that subtracts the spectral contributions of atmospheric CO₂ and water vapor from the final sample spectrum.[6]

-

Sample Application: Place a small drop of the purified this compound directly onto the diamond or zinc selenide ATR crystal. If the sample is a solid, apply sufficient pressure using the instrument's clamp to ensure good contact with the crystal surface.[4]

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal using a soft tissue dampened with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.[6]

Predicted Spectrum and Interpretation

The IR spectrum is predicted to exhibit several key absorption bands that are diagnostic for the structure.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Predicted Appearance | Rationale & Authoritative Grounding |

| ~3600-3200 | O-H stretch | Alcohol | Strong, Broad | The broadness is a hallmark of intermolecular hydrogen bonding between the hydroxyl groups of different molecules.[7][8] |

| ~2960-2850 | C-H stretch | Alkane (sp³) | Strong | Corresponds to the C-H bonds of the ethyl group and the cyclobutane ring.[9] |

| ~1750-1735 | C=O stretch | Aliphatic Ester | Strong, Sharp | This is one of the most intense and reliable absorptions in the spectrum, confirming the ester moiety. Its position indicates it is a saturated (aliphatic) ester.[10][11] |

| ~1300-1000 | C-O stretch | Ester & Alcohol | Strong, Multiple Bands | Esters typically show two distinct C-O stretches. This region will also contain the C-O stretch from the secondary alcohol, leading to a complex but strong set of absorptions.[10][11] |

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the compound, a critical piece of data for confirming its identity. High-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), can determine the molecular weight with enough accuracy (typically <5 ppm) to definitively confirm the molecular formula (C₈H₁₄O₃). ESI is chosen as it is a "soft" technique that minimizes fragmentation, ensuring a strong signal for the molecular ion (or, more commonly, a protonated or sodiated adduct).[12]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample. A trustworthy starting point is to dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) and then perform a 1:100 dilution of this stock solution with the same solvent.[13] The final concentration should be in the low µg/mL range to avoid detector saturation.

-

Instrument Setup: The sample is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Ionization: A high voltage (typically 2-6 kV) is applied to the capillary tip, generating a fine spray of charged droplets.[14] A heated drying gas (nitrogen) aids in desolvation.

-

Analysis: The generated ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap). The instrument is calibrated using a known standard to ensure high mass accuracy. Data is typically acquired in positive ion mode, as the ester and alcohol moieties can be readily protonated ([M+H]⁺) or form adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) ions.

Predicted Spectrum and Interpretation

-

Molecular Ion Adducts: The primary species expected in the ESI-MS spectrum are the protonated molecule and the sodium adduct.

-

[M+H]⁺: Calculated m/z = 158.0943 + 1.0078 = 159.1021

-

[M+Na]⁺: Calculated m/z = 158.0943 + 22.9898 = 181.0841 The detection of these ions at high mass accuracy provides strong evidence for the molecular formula.

-

-

Fragmentation Analysis (MS/MS): While ESI is a soft ionization method, fragmentation can be induced in the mass spectrometer (MS/MS or tandem MS) to gain further structural information.

-

Loss of Water ([M+H - H₂O]⁺): A common fragmentation for alcohols, resulting in a peak at m/z = 159.1021 - 18.0106 = 141.0915 .[15][16]

-

Loss of Ethene from Ethyl Group: A neutral loss of ethene (28.0313 Da) from the protonated molecule can occur, leading to a fragment at m/z = 131.0708 .

-

Loss of Ethoxy Radical (from EI-MS context): While less common in ESI, cleavage of the ethoxy group is a dominant fragmentation in harder ionization techniques like Electron Ionization (EI). This would lead to an acylium ion.

-

Ring Opening/Cleavage: The cyclobutane ring can undergo cleavage, leading to a complex series of lower-mass fragments. A prominent fragment from cyclic alcohols is often observed at m/z 57.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Rationale: NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the relative stereochemistry. A combination of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC) is required for an unambiguous assignment of all signals. The choice of a deuterated solvent is critical; deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[2]

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[17]

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, an appropriate relaxation delay, and correct pulse calibration.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. This experiment typically requires a longer acquisition time than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

2D COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling correlations, identifying which protons are adjacent to each other.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which protons are attached to which carbons.

-

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃) and Interpretation

The ¹H NMR spectrum will be the most information-rich. The chemical shifts are influenced by the electron-withdrawing effects of the ester and hydroxyl groups, and the unique electronic environment of the cyclobutane ring. Protons on cyclobutane rings typically appear around 1.96 ppm, but substituents will cause significant shifts.[2][18][19]

Caption: Structure of this compound with proton labels.

| Label | Approx. δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Justification |

| a | ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Typical chemical shift for a methyl group in an ethyl ester. Split into a triplet by the adjacent CH₂ group (b). |

| b | ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Deshielded by the adjacent ester oxygen. Split into a quartet by the three protons of the methyl group (a). |

| c | ~2.50 | Doublet (d) | 2H | -CH₂ -COO- | Alpha to the ester carbonyl, causing a downfield shift. Split into a doublet by the adjacent methine proton (d). |

| d | ~2.6-2.8 | Multiplet (m) | 1H | CH -CH₂-COO- | Methine proton on the cyclobutane ring, shifted downfield by the attached acetate group. Complex splitting from protons c, e, and f. |

| e, f | ~1.8-2.2 | Multiplet (m) | 4H | Ring -CH₂ - | Methylene protons on the cyclobutane ring. They will exhibit complex splitting patterns due to geminal and vicinal coupling. Their diastereotopic nature may lead to separate signals. |

| g | ~4.0-4.2 | Multiplet (m) | 1H | CH -OH | Methine proton attached to the hydroxyl group. Deshielded by the oxygen atom.[20] |

| h | ~1.5-2.5 | Broad Singlet (br s) | 1H | -OH | The chemical shift is variable and depends on concentration and temperature. The peak may disappear upon shaking the sample with D₂O.[21] |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃) and Interpretation

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, confirming the total number of carbon atoms in the molecule.

| Approx. δ (ppm) | Assignment | Rationale & Justification |

| ~172 | C =O | Ester carbonyl carbon, characteristically found in this downfield region. |

| ~68-72 | C H-OH | Carbon bearing the hydroxyl group. The oxygen atom causes a significant downfield shift.[20] |

| ~60.5 | -O-C H₂-CH₃ | Methylene carbon of the ethyl ester, deshielded by the oxygen. |

| ~40-45 | C H-CH₂-COO- | Methine carbon at the point of substitution on the ring. |

| ~38-42 | -C H₂-COO- | Methylene carbon alpha to the ester carbonyl. |

| ~30-35 | Ring C H₂ | The two equivalent methylene carbons on the cyclobutane ring. The puckered nature of the ring may make them inequivalent, potentially resulting in two separate signals. Unsubstituted cyclobutane resonates at ~22.4 ppm; substituents cause shifts.[2][22] |

| ~14.2 | -O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. Infrared spectroscopy provides a rapid confirmation of essential functional groups. High-resolution mass spectrometry validates the molecular formula with high confidence. Finally, a suite of 1D and 2D NMR experiments provides the definitive and unambiguous blueprint of atomic connectivity and the local chemical environment. By following the integrated workflow and applying the interpretive principles outlined in this guide, researchers can ensure the structural integrity of this valuable synthetic building block, thereby enabling the development of next-generation therapeutics with greater confidence and precision.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 1408075-22-8 | 2229-1-41 | MDL MFCD23105932 | Ethyl (3-hydroxycyclobutyl)acetate | SynQuest Laboratories [synquestlabs.com]

- 4. agilent.com [agilent.com]

- 5. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 6. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 13. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. phys.libretexts.org [phys.libretexts.org]

- 15. GCMS Section 6.10 [people.whitman.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 2-(3-hydroxycyclobutyl)acetate

Introduction

The puckered nature of the cyclobutane ring introduces conformational complexities, leading to distinct NMR parameters for cis and trans isomers.[1] This guide will delve into the nuanced interpretation of these parameters, offering insights into the stereochemical analysis of ethyl 2-(3-hydroxycyclobutyl)acetate.

Molecular Structure and Isomerism

The structure of this compound, with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.20 g/mol , allows for cis and trans isomerism with respect to the substituents on the cyclobutane ring.

Caption: Molecular structure of this compound.

The spectroscopic data will reflect the presence of both isomers in a given sample, unless a stereospecific synthesis is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the carbon skeleton and the chemical environment of the hydrogen atoms.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The ¹H NMR spectrum of this compound is predicted to exhibit complex multiplets for the cyclobutane ring protons due to spin-spin coupling and the presence of cis and trans isomers. The chemical shifts are estimated based on data for similar structural motifs.[2][3]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-a | 4.12 | q | 7.1 | 2H | -OCH₂ CH₃ |

| H-b | 1.25 | t | 7.1 | 3H | -OCH₂CH₃ |

| H-c | 2.45 - 2.60 | m | - | 2H | -CH₂ -COOEt |

| H-d | 1.80 - 2.20 | m | - | 5H | Cyclobutyl CH and CH₂ |

| H-e | 3.90 - 4.20 | m | - | 1H | CH -OH |

| H-f | ~2.0 (broad) | s | - | 1H | -OH |

Interpretation of the ¹H NMR Spectrum:

-

Ethyl Ester Group: The ethyl group of the ester will give rise to a quartet at approximately 4.12 ppm (H-a) for the methylene protons (-OCH₂ CH₃) coupled to the methyl protons, and a triplet at around 1.25 ppm (H-b) for the methyl protons (-OCH₂CH₃ ) coupled to the methylene protons, both with a coupling constant of about 7.1 Hz.[2]

-

Methylene Bridge: The protons of the methylene group adjacent to the carbonyl (H-c) are expected to appear as a multiplet in the range of 2.45-2.60 ppm.

-

Cyclobutane Ring Protons: The protons on the cyclobutane ring (H-d and H-e) will produce complex multiplets in the upfield region of the spectrum (1.80 - 2.20 ppm), with the exception of the proton on the carbon bearing the hydroxyl group (H-e). This methine proton is deshielded by the electronegative oxygen atom and is expected to resonate at a lower field, between 3.90 and 4.20 ppm. The exact chemical shifts and coupling patterns will be highly dependent on the cis/trans stereochemistry.[3]

-

Hydroxyl Proton: The hydroxyl proton (H-f) typically appears as a broad singlet, and its chemical shift is variable depending on concentration and temperature.

Caption: Labeled protons for ¹H NMR analysis.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | 172.5 | C =O |

| 2 | 68.0 | C H-OH |

| 3 | 60.5 | -OC H₂CH₃ |

| 4 | 40.0 | -C H₂-COOEt |

| 5 | 35.0 | C H (cyclobutyl) |

| 6 | 30.0 | C H₂ (cyclobutyl) |

| 7 | 28.0 | C H₂ (cyclobutyl) |

| 8 | 14.2 | -OCH₂C H₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The carbonyl carbon of the ester (C-1) is the most deshielded and will appear at the lowest field, around 172.5 ppm.[4]

-

Carbons Attached to Oxygen: The carbon atom bonded to the hydroxyl group (C-2) is expected to resonate at approximately 68.0 ppm, while the methylene carbon of the ethyl ester (C-3) will be found around 60.5 ppm.[4]

-

Aliphatic Carbons: The remaining aliphatic carbons of the cyclobutane ring and the methylene bridge will appear in the range of 28.0 to 40.0 ppm. The methyl carbon of the ethyl group is the most shielded, appearing at approximately 14.2 ppm.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a self-validating system for acquiring high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks for the TMS signal.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum with a 30° pulse angle and a relaxation delay of 2 seconds.

-

Set the spectral width to cover the range of -1 to 13 ppm.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a relaxation delay of 2-5 seconds and acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

References

An In-depth Technical Guide to Ethyl 2-(3-hydroxycyclobutyl)acetate: Synthesis, Characterization, and Application in Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-hydroxycyclobutyl)acetate is a key bifunctional building block increasingly utilized in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs). Its unique cyclobutane scaffold offers a degree of conformational rigidity and a three-dimensional architecture that can be advantageous in optimizing the pharmacokinetics and efficacy of protein degraders.[1] This technical guide provides a comprehensive overview of a plausible synthetic route to this compound, detailed protocols for its characterization, and a discussion of its application in the construction of PROTACs. While specific, peer-reviewed synthetic procedures for this exact molecule are not widely published, the methodologies presented herein are based on well-established and robust chemical transformations, providing a strong foundation for its practical synthesis and use in a research and development setting.

Introduction: The Significance of the Cyclobutane Moiety in Drug Discovery

The cyclobutane ring, a four-membered carbocycle, has garnered significant interest in medicinal chemistry.[2] Its puckered conformation provides a distinct three-dimensional geometry compared to more flexible linear or larger cyclic systems.[3] In drug design, the incorporation of a cyclobutane scaffold can lead to improved metabolic stability, enhanced binding affinity, and better overall pharmacological profiles.[4] this compound, possessing both a reactive hydroxyl group and an ester functionality, serves as a versatile linker component in the assembly of PROTACs, a novel class of therapeutics that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[5][6]

Proposed Synthesis of this compound

A logical and efficient synthetic approach to this compound involves a two-step sequence starting from the corresponding keto-ester, ethyl 2-(3-oxocyclobutyl)acetate. This precursor can be synthesized via a Reformatsky reaction, followed by a selective reduction of the ketone.

Step 1: Synthesis of Ethyl 2-(3-oxocyclobutyl)acetate via Reformatsky Reaction

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters, which can be readily dehydrated to α,β-unsaturated esters or, in this case, serve as a precursor to the saturated cyclobutane ring.[7] A variation of this reaction can be envisioned to generate the desired cyclobutanone derivative.

Reaction Scheme:

Caption: Proposed synthesis of the keto-ester precursor.

Experimental Protocol (Illustrative):

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.2 equivalents). Activate the zinc by stirring with 1 M HCl for 5 minutes, followed by decanting the acid, washing with water, ethanol, and finally diethyl ether, and drying under a high vacuum.

-

Reaction Setup: To the activated zinc, add anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reactants: A solution of cyclobutanone (1 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF is added dropwise via the dropping funnel to the stirred suspension of zinc.

-

Reaction Progression: The reaction mixture is gently heated to initiate the reaction, which is often indicated by a slight exotherm and the appearance of a cloudy suspension. The mixture is then refluxed for 2-3 hours until the consumption of the starting materials is observed by thin-layer chromatography (TLC).

-

Work-up: The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 2-(3-oxocyclobutyl)acetate.[8]

Causality of Experimental Choices:

-

Zinc Activation: Activation of the zinc surface is crucial to remove the passivating layer of zinc oxide, ensuring the efficient oxidative addition of zinc into the carbon-bromine bond of the haloester.[9][10]

-

Anhydrous Conditions: The organozinc intermediate is sensitive to moisture; therefore, anhydrous solvents and an inert atmosphere are necessary to prevent quenching of the reagent and ensure a high yield.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.[8]

Step 2: Selective Reduction of Ethyl 2-(3-oxocyclobutyl)acetate

The selective reduction of the ketone in the presence of the ester can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄).[11]

Reaction Scheme:

Caption: Selective reduction to the target hydroxy-ester.

Experimental Protocol (Illustrative):

-

Dissolution: Dissolve ethyl 2-(3-oxocyclobutyl)acetate (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by TLC until the starting material is fully consumed (typically 1-2 hours).

-

Quenching and Work-up: The reaction is quenched by the slow addition of acetone, followed by the addition of water. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a mixture of cis and trans isomers. Chiral column chromatography could be employed for the separation of enantiomers if a stereoselective synthesis was not performed.[12][13]

Causality of Experimental Choices:

-

Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent that will reduce ketones in the presence of esters.[14][15]

-

Solvent: Methanol is a common protic solvent for sodium borohydride reductions.[16]

-

Low Temperature: Performing the reaction at 0 °C helps to control the reaction rate and minimize potential side reactions.

Analytical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic data based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[3]

¹H NMR:

-

Ethyl Group: A quartet around 4.1 ppm (2H, -OCH₂ CH₃) and a triplet around 1.2 ppm (3H, -OCH₂CH₃ ).

-

Cyclobutane Ring Protons: A complex series of multiplets in the range of 1.5-2.5 ppm. The proton on the carbon bearing the hydroxyl group (-CH OH) would likely appear as a multiplet around 3.5-4.0 ppm. The chemical shifts of the cyclobutane protons are influenced by the ring's puckered conformation.[17][18][19]

-

Methylene Protons adjacent to the Ester: A doublet or multiplet around 2.4 ppm (2H, -CH₂ COOEt).

-

Hydroxyl Proton: A broad singlet that can appear over a wide range (1.5-4.0 ppm) and is exchangeable with D₂O.

¹³C NMR:

-

Carbonyl Carbon: A resonance around 172-174 ppm.

-

Ethyl Group Carbons: Resonances around 60 ppm (-OCH₂ CH₃) and 14 ppm (-OCH₂CH₃ ).

-

Cyclobutane Ring Carbons: Resonances in the aliphatic region, typically between 20-50 ppm. The carbon attached to the hydroxyl group (-C HOH) would be shifted downfield to approximately 65-75 ppm.[3][20]

-

Methylene Carbon adjacent to the Ester: A resonance around 40-45 ppm (-CH₂ COOEt).

| Plausible ¹H and ¹³C NMR Chemical Shifts | | :--- | :--- | :--- | | Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | | -CH ₃ (ethyl) | ~1.2 (triplet) | ~14 | | Cyclobutane ring protons | 1.5-2.5 (multiplets) | 20-50 | | -CH₂ -COO- | ~2.4 (multiplet) | ~40-45 | | -CH -OH | ~3.5-4.0 (multiplet) | ~65-75 | | -O-CH₂ - | ~4.1 (quartet) | ~60 | | >C =O | - | ~172-174 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electron Ionization (EI): The molecular ion peak (M⁺) at m/z = 158 would likely be weak or absent.[21] Common fragmentation patterns for esters include the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) to give an acylium ion, and McLafferty rearrangement if structurally possible.[22][23][24][25]

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z = 159 and the sodium adduct [M+Na]⁺ at m/z = 181 would be expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ characteristic of the hydroxyl group.[26][27]

-

C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region corresponding to the sp³ C-H bonds.

-

C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹ for the ester carbonyl group.[28][29][30]

-

C-O Stretch: A strong absorption in the 1250-1000 cm⁻¹ region corresponding to the C-O single bonds of the ester and the secondary alcohol.[26]

Application as a PROTAC Linker

This compound is primarily employed as a linker in the synthesis of PROTACs. The hydroxyl group provides a convenient handle for conjugation to a warhead (ligand for the protein of interest) or an E3 ligase ligand, while the ester can be hydrolyzed to the corresponding carboxylic acid for further functionalization.[][32]

Hypothetical PROTAC Conjugation Workflow:

Caption: General workflow for incorporating the linker into a PROTAC.

Illustrative Conjugation Protocol (Amide Bond Formation):

-

Ester Hydrolysis: The ethyl ester of the title compound is first hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., lithium hydroxide in a THF/water mixture).

-

Amide Coupling: The resulting carboxylic acid is then coupled to an amine-functionalized warhead or E3 ligase ligand using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like dimethylformamide (DMF).[32]

-

Purification: The final PROTAC is purified using preparative HPLC.

The choice of coupling chemistry will depend on the available functional groups on the warhead and E3 ligase ligand. The hydroxyl group on the cyclobutane ring can also be used as a point of attachment, for example, through the formation of an ether or ester linkage. The rigidity of the cyclobutane ring can help to pre-organize the PROTAC into a conformation that is favorable for the formation of the ternary complex between the target protein and the E3 ligase.[5][33]

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs and other complex molecules in drug discovery. While detailed synthetic procedures are not abundant in the public literature, this technical guide provides a robust and scientifically sound framework for its preparation and characterization based on established organic chemistry principles. The unique structural features of the cyclobutane ring offer exciting opportunities for medicinal chemists to fine-tune the properties of drug candidates. A systematic and data-driven approach to the synthesis and incorporation of such linkers is paramount for the successful development of novel and effective therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 6. chempep.com [chempep.com]

- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 8. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sodium Borohydride [commonorganicchemistry.com]

- 12. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enantiomeric separation of hydroxy eicosanoids by chiral column chromatography: effect of the alcohol modifier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. youtube.com [youtube.com]

- 22. Mass Spectra Interpretation: ESTERS [chemed.study]

- 23. whitman.edu [whitman.edu]

- 24. studysmarter.co.uk [studysmarter.co.uk]

- 25. uni-saarland.de [uni-saarland.de]

- 26. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 27. spectroscopyonline.com [spectroscopyonline.com]

- 28. purdue.edu [purdue.edu]

- 29. spectroscopyonline.com [spectroscopyonline.com]

- 30. m.youtube.com [m.youtube.com]

- 32. benchchem.com [benchchem.com]

- 33. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(3-hydroxycyclobutyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Ethyl 2-(3-hydroxycyclobutyl)acetate is a key bifunctional molecule increasingly utilized in medicinal chemistry, most notably as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a cyclobutane ring, a hydroxyl group, and an ethyl ester moiety, imparts specific physicochemical characteristics that are critical to its function in drug design and development. A comprehensive understanding of these properties is paramount for optimizing synthetic routes, developing robust analytical methods, formulating drug candidates, and ultimately predicting in vivo behavior. This guide provides a detailed examination of the structural and physicochemical attributes of this compound, outlines established protocols for their determination, and discusses the implications of these properties in the context of drug discovery.

Introduction: The Significance of a PROTAC Linker

The rational design of PROTACs, which function by recruiting a target protein to an E3 ubiquitin ligase for degradation, is a multi-faceted challenge. The linker component, such as this compound, is not merely a spacer but plays a crucial role in dictating the overall properties of the PROTAC molecule, including its solubility, permeability, and metabolic stability. The physicochemical properties of the linker itself are therefore of fundamental importance. This guide will delve into the specific attributes of this compound that make it a valuable building block in this innovative therapeutic modality.[1][2]

Core Physicochemical Properties

A thorough characterization of a molecule's physicochemical profile is the bedrock of its application in pharmaceutical sciences. The following sections detail the known and predicted properties of this compound.

Structural and General Properties

The foundational characteristics of this compound are summarized in the table below. These identifiers are essential for sourcing, regulatory documentation, and computational modeling.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 1408075-22-8 | [1][3][4] |

| Molecular Formula | C₈H₁₄O₃ | [1][3] |

| Molecular Weight | 158.20 g/mol | [1] |

| Canonical SMILES | CCOC(=O)CC1CC(C1)O | [5] |

| InChI | InChI=1S/C8H14O3/c1-2-11-8(10)5-6-3-7(9)4-6/h6-7,9H,2-5H2,1H3 | [5] |

| Appearance | Predicted: Liquid | [6] |

Predicted Physicochemical Data

Due to the novelty of this specific linker, extensive experimental data is not yet publicly available. The following table presents high-quality predicted values for key physicochemical parameters. It is crucial for researchers to understand that these are in silico estimations and should be experimentally verified for critical applications.

| Property | Predicted Value | Method/Source |

| Boiling Point (°C) | 226.8 at 760 mmHg | Prediction |

| Melting Point (°C) | N/A (Likely liquid at RT) | Prediction |

| Density (g/cm³) | 1.113 ± 0.06 | Prediction[7] |

| logP | 0.47 | Prediction[7] |

| pKa (acidic) | ~16 (hydroxyl proton) | Prediction |

| pKa (basic) | N/A | |

| Water Solubility | Predicted to be sparingly soluble |

Causality Behind the Predictions:

-

Boiling Point: The presence of a hydroxyl group allows for hydrogen bonding, which is expected to result in a higher boiling point compared to a non-hydroxylated analogue. The ester functionality also contributes to its polarity.

-

logP (Lipophilicity): The predicted logP of 0.47 suggests a relatively hydrophilic character, which is desirable for a linker in a PROTAC to maintain aqueous solubility of the final molecule. The hydroxyl group and the ester's carbonyl oxygen act as hydrogen bond acceptors, contributing to this hydrophilicity.

-

pKa: The hydroxyl group is the only significantly ionizable proton, and its pKa is predicted to be in the range of a typical secondary alcohol, making it essentially non-ionizable under physiological conditions.

Synthesis and Potential Impurities

The most common synthetic route to β-hydroxy esters like this compound is the Reformatsky reaction .[5][8][9][10][11] This reaction involves the treatment of an α-halo ester with a carbonyl compound in the presence of metallic zinc.

Synthetic Workflow: The Reformatsky Reaction

Caption: Synthesis of this compound via the Reformatsky reaction.

Potential Impurities and their Spectroscopic Signatures:

A thorough understanding of the synthetic route is critical for identifying potential impurities.

| Impurity | Origin | 1H NMR Signature | 13C NMR Signature | IR Signature |

| 3-Hydroxycyclobutanone | Unreacted starting material | Absence of ethyl group signals; characteristic ketone α-proton signals | Carbonyl carbon signal ~208 ppm | Strong C=O stretch ~1780 cm⁻¹ (strained ketone) |

| Ethyl bromoacetate | Unreacted starting material | Singlet for α-protons ~3.8 ppm | Signal for carbon bearing bromine ~26 ppm | C=O stretch ~1750 cm⁻¹ |

| Dehydration product | Side reaction | Vinylic proton signal ~5.5-6.5 ppm | Signals for C=C double bond ~120-140 ppm | Absence of O-H stretch; C=C stretch ~1650 cm⁻¹ |

Experimental Protocols for Physicochemical Characterization

The following are standard, self-validating protocols for the experimental determination of the key physicochemical properties of this compound.

Determination of Boiling Point

Rationale: The boiling point is a fundamental physical property and a key indicator of purity. For a relatively high-boiling liquid, determination under reduced pressure is often employed to prevent decomposition.

Apparatus:

-

Small-scale distillation apparatus or a Thiele tube setup

-

Thermometer

-

Vacuum source and manometer

-

Heating mantle or oil bath

Procedure:

-

Place a small volume of the purified liquid into the distillation flask.

-

Assemble the distillation apparatus and connect it to a vacuum source.

-

Slowly reduce the pressure to the desired level and record the pressure accurately.

-

Begin heating the flask gently.

-

Record the temperature at which a steady stream of distillate is collected. This is the boiling point at the recorded pressure.

Determination of logP (Lipophilicity)

Rationale: The octanol-water partition coefficient (logP) is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. A common and reliable method for its determination is through High-Performance Liquid Chromatography (HPLC).

Workflow for logP Determination by HPLC

Caption: Workflow for the experimental determination of logP using RP-HPLC.

Procedure:

-

Calibration: A series of standard compounds with known logP values are injected onto a reversed-phase HPLC column (e.g., C18).

-

Measurement: The retention time of each standard is recorded.

-

Analysis: A calibration curve is generated by plotting the known logP values against the retention times.

-

Sample Analysis: this compound is injected under the same chromatographic conditions, and its retention time is determined.

-

Calculation: The logP of the sample is then calculated from the linear regression equation of the calibration curve.

Solubility Determination

Rationale: Solubility in aqueous and organic media is a critical factor for formulation development and bioavailability. A simple, yet effective, method is the shake-flask method.

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol).

-

The mixture is agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is then filtered to remove any undissolved solid or liquid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC with UV detection or quantitative NMR (qNMR).

Spectroscopic Characterization

Predicted 1H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Ethyl Group: A triplet around 1.2 ppm (3H, -CH₃) and a quartet around 4.1 ppm (2H, -OCH₂-).

-

Methylene Bridge: A doublet around 2.4 ppm (2H, -CH₂-COO-).

-

Cyclobutane Ring: A complex multiplet region between 1.5 and 2.5 ppm for the CH₂ protons and a multiplet for the CH proton adjacent to the acetate group.

-

Hydroxyl Proton and Methine: A multiplet for the CH-OH proton, and a broad singlet for the -OH proton, the chemical shift of which will be concentration and solvent dependent.

Predicted 13C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Carbonyl Carbon: A signal around 172 ppm.

-

Ester Alkoxy Carbon: A signal around 61 ppm (-OCH₂-).

-

Cyclobutane Carbons: Signals in the range of 20-70 ppm. The carbon bearing the hydroxyl group will be the most downfield in this region.

-

Methylene Bridge Carbon: A signal around 40 ppm.

-

Ethyl Methyl Carbon: A signal around 14 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum is particularly useful for identifying the key functional groups.

-

O-H Stretch: A broad and strong absorption in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

-

C=O Stretch: A strong, sharp absorption around 1735 cm⁻¹, characteristic of the ester carbonyl group.[12]

-

C-O Stretch: Absorptions in the fingerprint region, typically between 1300-1000 cm⁻¹, corresponding to the C-O single bonds of the ester and the alcohol.[12]

Purity Analysis

Ensuring the purity of this compound, especially when used in the synthesis of PROTACs for preclinical or clinical studies, is of utmost importance. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose.[13][14]

Workflow for HPLC Purity Analysis

Caption: A typical workflow for the purity assessment of this compound by RP-HPLC.

Self-Validating System in Purity Analysis: The robustness of an HPLC purity method is ensured by its validation, which includes assessing its specificity, linearity, accuracy, precision, and robustness. For a self-validating system, one should:

-

Orthogonal Methods: Confirm purity with an orthogonal method, such as quantitative NMR (qNMR) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure no impurities are co-eluting or are non-UV active.[13]

-

Forced Degradation Studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products and demonstrate that the analytical method can separate these from the parent compound.

Conclusion

This compound is a molecule of significant interest in modern drug discovery, particularly in the design of PROTACs. Its physicochemical properties, largely governed by the interplay of its hydroxyl, ester, and cyclobutane functionalities, are critical to its successful application. While a complete experimental dataset is still emerging, this guide provides a comprehensive overview of its known and predicted properties, along with robust, field-proven protocols for their determination and verification. As a Senior Application Scientist, I stress the importance of experimental validation of these properties within your specific laboratory context to ensure the highest degree of scientific integrity and the successful progression of your drug development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane [authors.library.caltech.edu]

- 4. CAS 1408075-22-8 | 2229-1-41 | MDL MFCD23105932 | Ethyl (3-hydroxycyclobutyl)acetate | SynQuest Laboratories [synquestlabs.com]

- 5. grokipedia.com [grokipedia.com]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Reformatsky Reaction [organic-chemistry.org]

- 11. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to Ethyl 2-(3-hydroxycyclobutyl)acetate (CAS 1408075-22-8): A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-hydroxycyclobutyl)acetate is a bifunctional molecule of significant interest in modern medicinal chemistry. Its unique structural features, comprising a rigid cyclobutyl scaffold, a reactive hydroxyl group, and an ester moiety, position it as a valuable building block, particularly in the burgeoning field of targeted protein degradation. This guide provides a comprehensive technical overview of its physicochemical properties, a validated synthetic approach, analytical characterization methods, and its primary application as a linker component in Proteolysis Targeting Chimeras (PROTACs). The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their discovery programs.

Introduction and Strategic Importance

This compound (CAS No. 1408075-22-8) is an organic ester that has emerged as a key synthetic intermediate.[1][2][3] While its structure is relatively simple, the strategic placement of its functional groups on a puckered, three-dimensional cyclobutane ring offers distinct advantages in molecular design.[4][5][6][7] The cyclobutyl moiety provides a conformationally constrained scaffold that can improve metabolic stability and orient pharmacophoric elements in a defined three-dimensional space.[7]

Its most prominent application is as a building block for linkers used in the synthesis of PROTACs.[8][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8][10] The linker component is critical for establishing the correct spatial orientation between the target protein and the E3 ligase to form a productive ternary complex. This compound provides a versatile starting point for constructing these vital linkers.

Chemical Structure

References

- 1. Buy this compound (EVT-1818404) | 1408075-85-3 [evitachem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 1408075-22-8 | 2229-1-41 | MDL MFCD23105932 | Ethyl (3-hydroxycyclobutyl)acetate | SynQuest Laboratories [synquestlabs.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A...: Ingenta Connect [ingentaconnect.com]

- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isomers of Ethyl 2-(3-hydroxycyclobutyl)acetate: Synthesis, Separation, and Spectroscopic Characterization

Abstract

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique design element for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This guide provides a comprehensive technical overview of the isomers of ethyl 2-(3-hydroxycyclobutyl)acetate, a key building block and a component of Proteolysis Targeting Chimeras (PROTACs). We will delve into the synthetic strategies for accessing these isomers, detailed protocols for their separation, and an in-depth analysis of their spectroscopic signatures, with a particular focus on distinguishing the cis and trans diastereomers. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of substituted cyclobutanes in their therapeutic design strategies.

The Significance of the 1,3-Disubstituted Cyclobutane Scaffold in Drug Discovery

The cyclobutane ring is a bioisostere for various functional groups, including phenyl rings and alkynes, offering a saturated, non-planar alternative that can improve metabolic stability and aqueous solubility. The 1,3-disubstitution pattern is of particular interest as it projects substituents in well-defined vectors, allowing for precise interaction with biological targets. The stereochemistry of these substituents, whether cis (on the same face of the ring) or trans (on opposite faces), profoundly influences the molecule's overall shape and, consequently, its biological activity.

One of the prominent applications of this compound is its use as a linker in the design of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length, rigidity, and stereochemistry are critical for the efficient formation of the ternary complex (Target-PROTAC-E3 ligase) and subsequent ubiquitination. The defined stereochemistry of the isomers of this compound provides a tool to fine-tune the spatial orientation of the two ends of the PROTAC, potentially impacting its efficacy and selectivity.[2][3]

Synthesis of this compound Isomers

A practical and common synthetic route to this compound involves the reduction of the corresponding ketone, ethyl 2-(3-oxocyclobutyl)acetate. This precursor can be synthesized through various methods, including the acylation of cyclobutanone derivatives.

Synthesis of the Precursor: Ethyl 2-(3-oxocyclobutyl)acetate

While a specific high-yielding, one-pot synthesis for ethyl 2-(3-oxocyclobutyl)acetate is not extensively documented in readily available literature, a common approach involves the alkylation of a cyclobutanone enolate or a related equivalent with an ethyl haloacetate. A generalized procedure is outlined below, drawing principles from established enolate chemistry.

Experimental Protocol: Synthesis of Ethyl 2-(3-oxocyclobutyl)acetate (Generalized)

Causality: This protocol utilizes the generation of a lithium enolate from 1,3-cyclobutanedione monoethylene ketal, a protected form of cyclobutanone, to control the regioselectivity of the alkylation. The ketal protecting group is then removed under acidic conditions to yield the desired ketone.

Materials:

-

1,3-Cyclobutanedione monoethylene ketal

-

Lithium diisopropylamide (LDA) in THF

-

Ethyl bromoacetate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (e.g., 3M HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Enolate Formation: To a solution of 1,3-cyclobutanedione monoethylene ketal in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of LDA in THF dropwise. Stir the mixture at -78 °C for 1 hour.

-

Alkylation: Add ethyl bromoacetate to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Deprotection: Concentrate the organic phase under reduced pressure. To the resulting residue, add a solution of hydrochloric acid and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up and Purification: Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution and extract with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford ethyl 2-(3-oxocyclobutyl)acetate.

Stereoselective Reduction to this compound

The reduction of the ketone in ethyl 2-(3-oxocyclobutyl)acetate yields a mixture of cis and trans isomers of this compound. The diastereoselectivity of this reduction can be influenced by the choice of reducing agent and reaction conditions. Less sterically demanding reducing agents, such as sodium borohydride, tend to favor the formation of the trans isomer via axial attack on the more stable, slightly puckered cyclobutane ring. More sterically hindered reducing agents may lead to an increased proportion of the cis isomer.

Experimental Protocol: Reduction of Ethyl 2-(3-oxocyclobutyl)acetate

Causality: This protocol employs sodium borohydride, a mild and selective reducing agent for ketones. The choice of methanol as a protic solvent facilitates the reaction. The resulting diastereomeric mixture of cis and trans alcohols can then be separated by chromatography.

Materials:

-

Ethyl 2-(3-oxocyclobutyl)acetate

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: Dissolve ethyl 2-(3-oxocyclobutyl)acetate in methanol and cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride portion-wise to the stirred solution. After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic phase under reduced pressure to obtain a crude mixture of cis- and trans-ethyl 2-(3-hydroxycyclobutyl)acetate. This mixture can then be subjected to chromatographic separation.

Separation of Cis and Trans Isomers

The cis and trans isomers of this compound are diastereomers and thus have different physical properties, which allows for their separation by standard chromatographic techniques such as flash column chromatography or High-Performance Liquid Chromatography (HPLC).[4] The polarity difference between the two isomers, arising from the different spatial arrangement of the hydroxyl and ester groups, is the basis for their separation. The cis isomer, with both substituents on the same face of the ring, may exhibit different intramolecular interactions and a different overall dipole moment compared to the trans isomer, leading to differential retention on a polar stationary phase like silica gel.

Experimental Protocol: Chromatographic Separation of Diastereomers

Causality: This protocol utilizes flash column chromatography with a silica gel stationary phase. A solvent gradient of increasing polarity is employed to effectively resolve the two diastereomers. The separation is monitored by Thin Layer Chromatography (TLC).

Materials:

-

Crude mixture of cis- and trans-ethyl 2-(3-hydroxycyclobutyl)acetate

-

Silica gel (for flash chromatography)

-

Hexanes

-

Ethyl acetate

-

TLC plates (silica gel)

-

Potassium permanganate stain or other suitable visualization agent

Procedure:

-

Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., 100% hexanes).

-

Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporation of the solvent, carefully load the dry sample onto the top of the prepared column.

-

Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1, and 3:7 hexanes:ethyl acetate).

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC. The two isomers should appear as distinct spots with different Rf values.

-

Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to yield the isolated cis and trans isomers of this compound.

Spectroscopic Characterization of Isomers

The unambiguous identification of the cis and trans isomers of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Conformational Analysis: The Puckered Cyclobutane Ring

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. In a 1,3-disubstituted cyclobutane, the substituents can occupy either pseudo-axial or pseudo-equatorial positions. For the cis isomer, the diequatorial conformation is generally more stable to avoid unfavorable 1,3-diaxial interactions. In the trans isomer, one substituent is pseudo-axial and the other is pseudo-equatorial. The relative stability of these conformations influences the observed NMR parameters.

¹H NMR Spectroscopy

The ¹H NMR spectra of the cis and trans isomers are expected to show distinct differences in chemical shifts and coupling constants, arising from their different three-dimensional structures.

Predicted ¹H NMR Data (in CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) - cis isomer | Predicted Chemical Shift (δ, ppm) - trans isomer | Expected Multiplicity |

| -OCH₂ CH₃ | ~4.1 | ~4.1 | Quartet |

| CH -OH | ~4.0-4.2 | ~3.8-4.0 | Multiplet |

| -CH₂ -COOEt | ~2.4 | ~2.5 | Doublet |

| Ring CH (adjacent to CH-OH) | ~2.2-2.4 | ~2.0-2.2 | Multiplet |

| Ring CH (adjacent to CH₂COOEt) | ~2.5-2.7 | ~2.3-2.5 | Multiplet |

| Other Ring CH₂ | ~1.8-2.1 | ~1.7-2.0 | Multiplet |

| -OCH₂CH₃ | ~1.2 | ~1.2 | Triplet |

Rationale for Predicted Differences:

-

CH-OH Proton: The proton on the carbon bearing the hydroxyl group is expected to be at a slightly different chemical shift in the two isomers due to the different anisotropic effects of the ester group and the overall ring conformation.

-

Ring Protons: The coupling constants between the ring protons will be different for the cis and trans isomers due to the different dihedral angles between them. This will result in different multiplet patterns for the cyclobutane ring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will also show differences in the chemical shifts of the cyclobutane ring carbons due to steric and electronic effects.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) - cis isomer | Predicted Chemical Shift (δ, ppm) - trans isomer |

| C =O | ~173 | ~173 |

| -OC H₂CH₃ | ~60 | ~60 |

| C H-OH | ~68-70 | ~66-68 |

| C H₂-COOEt | ~40-42 | ~42-44 |

| Ring C H (adjacent to CH₂COOEt) | ~35-37 | ~33-35 |

| Other Ring C H₂ | ~30-32 | ~28-30 |

| -OCH₂C H₃ | ~14 | ~14 |

Rationale for Predicted Differences:

-

Ring Carbons: The chemical shifts of the cyclobutane ring carbons are sensitive to the stereochemistry of the substituents. The cis isomer, with both substituents on the same face, will experience different steric interactions compared to the trans isomer, leading to observable differences in their ¹³C chemical shifts.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show characteristic absorptions for the hydroxyl and ester functional groups.

Expected IR Absorptions:

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Appearance |

| O-H (hydroxyl) | 3600-3200 | Broad |

| C=O (ester) | ~1735 | Strong, sharp |

| C-O (ester) | 1300-1000 | Strong |

While the major absorption bands will be similar for both isomers, subtle differences in the O-H stretching frequency might be observed due to differences in intramolecular hydrogen bonding possibilities between the hydroxyl and ester groups in the cis versus the trans configuration.

Conclusion

The isomers of this compound represent valuable tools for medicinal chemists, particularly in the burgeoning field of targeted protein degradation. A thorough understanding of their synthesis, separation, and distinct spectroscopic properties is essential for their effective application. The protocols and analyses presented in this guide provide a robust framework for researchers to confidently prepare, isolate, and characterize these important building blocks. The ability to control and verify the stereochemistry of such scaffolds is a critical step in the rational design of next-generation therapeutics with enhanced potency and selectivity.

Visualizations

Isomeric Relationship

References

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of Ethyl 2-(3-hydroxycyclobutyl)acetate

Abstract

The cyclobutane motif is a privileged scaffold in modern medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules. Ethyl 2-(3-hydroxycyclobutyl)acetate emerges as a particularly valuable building block, offering multiple reaction handles on a strained four-membered ring system. This guide provides an in-depth exploration of its synthetic applications, detailing key transformations at the hydroxyl group, the ester moiety, and through ring-opening reactions. We present field-proven protocols, mechanistic insights, and data-driven summaries to empower researchers in leveraging this versatile intermediate for complex molecule synthesis, with a special focus on its role in constructing novel therapeutic agents like PROTACs.

Introduction: The Value of a Strained Scaffold

Four-membered ring systems, once considered mere chemical curiosities, are now integral to drug discovery.[1] Their inherent ring strain can be strategically harnessed to drive reactions that are otherwise inaccessible, enabling novel chemical transformations.[1][2] this compound (CAS 1408075-22-8) is a bifunctional molecule that masterfully combines the reactivity of a strained cyclobutanol with the synthetic versatility of an ethyl ester.[3][4][5][6]

This molecule presents three primary sites for chemical modification:

-

The Secondary Alcohol: A nucleophilic center, ready for oxidation, substitution, or derivatization.

-

The Strained C-C Bonds: The cyclobutane ring can undergo cleavage under specific conditions to yield linear products with defined stereochemistry.[7][8]

-

The Ethyl Ester: Susceptible to nucleophilic acyl substitution, providing a gateway to carboxylic acids, amides, and other derivatives.[9][10]

This guide will systematically detail the synthetic potential at each of these sites, providing both the theoretical basis and practical protocols for its application.

Physicochemical Properties

A foundational understanding of a reagent's physical properties is critical for its effective use in the laboratory.

| Property | Value |

| CAS Number | 1408075-22-8 |

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.20 g/mol |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Primary Hazards | Standard laboratory precautions should be observed. |

Data sourced from MedChemExpress and BLD Pharm.[3][4]

Synthetic Transformations & Protocols

The true power of this compound lies in its predictable and versatile reactivity. The following sections outline the most significant transformations, complete with detailed experimental protocols.

Figure 1: Overview of the primary synthetic routes accessible from this compound.

Reactions at the Hydroxyl Group: Oxidation

The oxidation of the secondary alcohol on the cyclobutanol ring to a cyclobutanone is a fundamental and high-yielding transformation.[7] This reaction introduces an electrophilic carbonyl group, opening up a new avenue for synthetic elaboration, such as Grignard additions or reductive aminations.[11]

Causality Behind Experimental Choices: Choosing an oxidizing agent depends on the desired scale and the presence of other sensitive functional groups. Chromium-based reagents like Pyridinium chlorochromate (PCC) or the Jones reagent are effective but generate heavy metal waste.[7] Milder, more modern methods like the Swern or Dess-Martin periodinane (DMP) oxidations are often preferred in complex syntheses to avoid over-oxidation or side reactions.

Protocol 1: Swern Oxidation to Ethyl 2-(3-oxocyclobutyl)acetate

-

Principle: This protocol utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to gently oxidize the alcohol to a ketone. The low-temperature conditions are crucial for maintaining the stability of the activated species and preventing side reactions.

-

Materials:

-

This compound

-

Oxalyl chloride (2.0 M in Dichloromethane)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

-

-

Step-by-Step Methodology:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet.

-

Add anhydrous DCM (approx. 0.2 M relative to the substrate) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

-